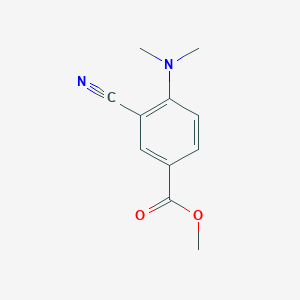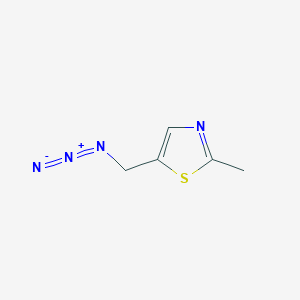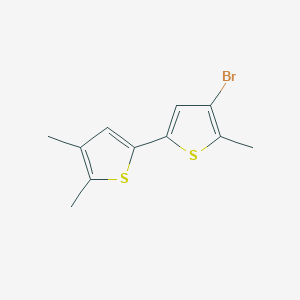![molecular formula C10H5Cl2N5 B8486212 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8486212.png)
7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with chlorine atoms attached to the phenyl and triazole rings. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with formamide to yield the desired triazolopyrimidine compound. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and triazole rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学研究应用
7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of cancer treatment. Its ability to inhibit specific molecular targets makes it a potential lead compound for the development of anticancer drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved in this process include the disruption of cell cycle progression and the activation of apoptotic signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to 7-Chloro-3-(2-chloro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine include other triazolopyrimidine derivatives such as:
- 7-Chloro-3-(2-fluoro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Chloro-3-(2-methyl-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Chloro-3-(2-nitro-phenyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and biological properties. This compound’s ability to inhibit CDK2 with high specificity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development in various scientific fields.
属性
分子式 |
C10H5Cl2N5 |
|---|---|
分子量 |
266.08 g/mol |
IUPAC 名称 |
7-chloro-3-(2-chlorophenyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H5Cl2N5/c11-6-3-1-2-4-7(6)17-10-8(15-16-17)9(12)13-5-14-10/h1-5H |
InChI 键 |
KBNCLZAXRXRNHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C3=C(C(=NC=N3)Cl)N=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

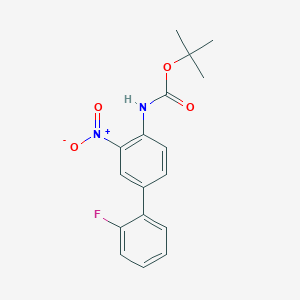


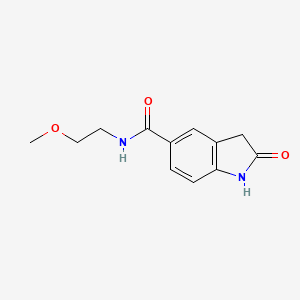
![1-[5-(3-chlorophenyl)-[1,2,4]oxadiazol-3-yl]-N-methylmethanamine](/img/structure/B8486157.png)
![[1-(4-Fluorobenzyl)cyclobutyl]methanol](/img/structure/B8486168.png)
![Tert-butyl 4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-3-oxopiperazine-1-carboxylate](/img/structure/B8486170.png)
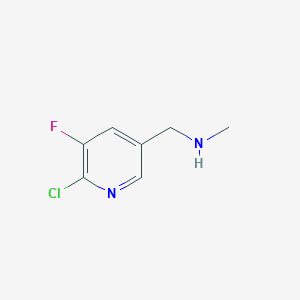
![Pyrazine, 2,5-dihydro-3,6-dimethoxy-2-(1-methylethyl)-5-[(2,4,5-trifluorophenyl)methyl]-, (2S,5R)-](/img/structure/B8486184.png)
![Methyl[(2R,6S)-2,6-dimethyl-4-morpholinyl]acetate](/img/structure/B8486204.png)

